

# Enecadin Hydrochloride: A Technical Guide for Research Professionals

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## Compound of Interest

Compound Name: *Enecadin hydrochloride*

CAS No.: *178429-67-9*

Cat. No.: *B1245387*

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## Abstract

**Enecadin hydrochloride** (also known as NS-7) is a neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Although its clinical development was discontinued after Phase II trials, its mechanisms of action offer valuable insights for researchers in neuroprotection and drug development.[1][2] This technical guide provides an in-depth overview of **Enecadin hydrochloride**, including its chemical properties, multifaceted mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support further research into neuroprotective strategies for cerebrovascular diseases.

## Chemical Properties and Synthesis

**Enecadin hydrochloride** is a phenylpyrimidine derivative with the following chemical properties:

Property	Value
IUPAC Name	4-(4-fluorophenyl)-2-methyl-6-[[5-(piperidin-1-yl)pentyl]oxy}pyrimidine hydrochloride
Molecular Formula	C <sub>21</sub> H <sub>29</sub> ClFN <sub>3</sub> O
Molecular Weight	393.93 g/mol
CAS Number	178429-67-9
Chemical Structure	(Image of the chemical structure of Enecadin hydrochloride)

A detailed synthesis of Enecadin has been described in the literature and involves a multi-step process culminating in a Williamson ether synthesis.[1]

## Mechanism of Action

**Enecadin hydrochloride** exerts its neuroprotective effects through a dual mechanism involving the blockade of voltage-gated ion channels and the inhibition of calpain enzymes. This combination of activities addresses key pathways in the ischemic cascade that lead to neuronal cell death.

## Blockade of Voltage-Gated Sodium and Calcium Channels

During cerebral ischemia, disruption of normal ion gradients leads to excessive neuronal depolarization. This triggers the opening of voltage-gated sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) channels, resulting in a massive influx of these ions. This ionic imbalance is a critical early event in the ischemic cascade, leading to:

- **Excitotoxicity:** The excessive influx of Ca<sup>2+</sup> overactivates various downstream enzymes, leading to the production of reactive oxygen species and cellular damage.
- **Cytotoxic Edema:** The influx of Na<sup>+</sup> contributes to cellular swelling and eventual lysis.

**Enecadin hydrochloride** has been shown to be a potent blocker of both voltage-dependent Na<sup>+</sup> and Ca<sup>2+</sup> channels.[3] By inhibiting these channels, Enecadin helps to stabilize neuronal

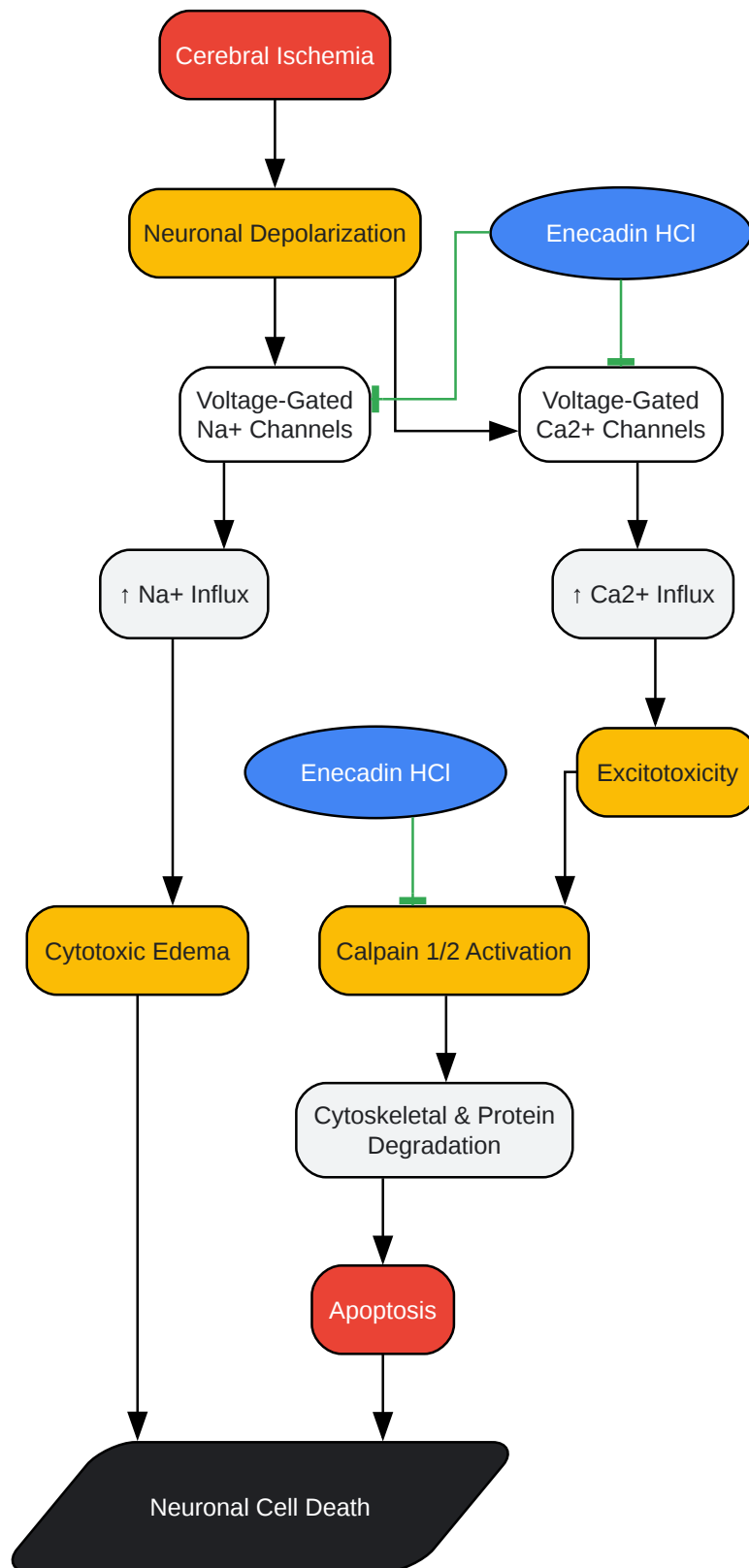
membranes, reduce the influx of neurotoxic ions, and thereby mitigate the downstream consequences of excitotoxicity and cytotoxic edema.[1]

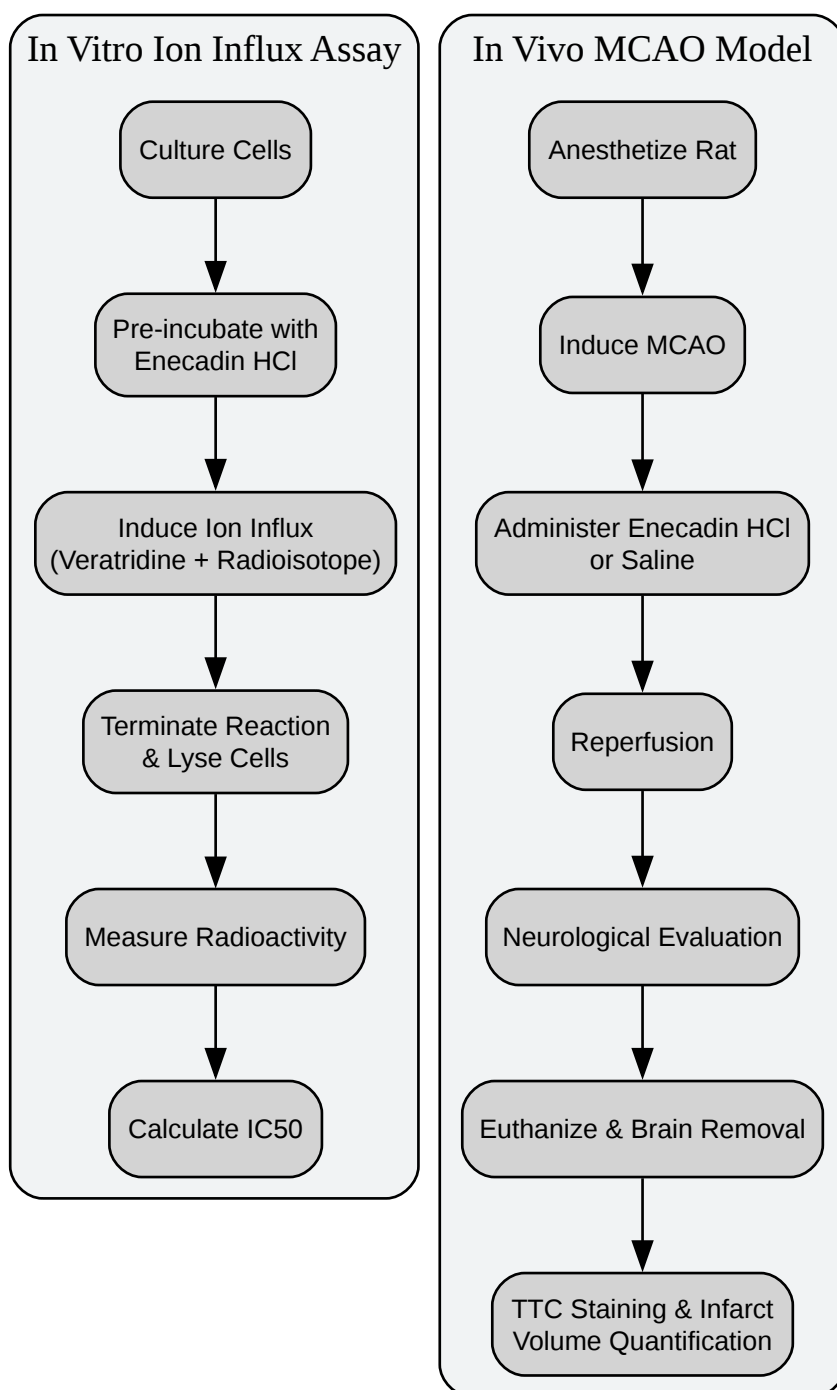
## Inhibition of Calpain 1 and 2

Calpains are a family of calcium-dependent cysteine proteases that are activated by the elevated intracellular calcium levels seen during ischemia. Once activated, calpains cleave a wide range of cellular proteins, including cytoskeletal components, membrane receptors, and enzymes, leading to the breakdown of cellular structure and function, and ultimately, apoptosis. **Enecadin hydrochloride** has been identified as an inhibitor of both calpain 1 and calpain 2. By inhibiting these proteases, Enecadin helps to preserve the integrity of cellular components and prevent the execution of apoptotic pathways.

## Signaling Pathways

The neuroprotective effects of **Enecadin hydrochloride** can be visualized through its impact on key signaling pathways initiated by cerebral ischemia.





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